molecular formula C3H5F2NO3 B14736653 1,1-Difluoro-1-nitropropan-2-ol CAS No. 10564-78-0

1,1-Difluoro-1-nitropropan-2-ol

Cat. No.: B14736653
CAS No.: 10564-78-0
M. Wt: 141.07 g/mol
InChI Key: MJNWDZVQMLOUJM-UHFFFAOYSA-N
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Description

1,1-Difluoro-1-nitropropan-2-ol is a chemical compound with the molecular formula C3H5F2NO3 It is characterized by the presence of two fluorine atoms, a nitro group, and a hydroxyl group attached to a propane backbone

Preparation Methods

The synthesis of 1,1-Difluoro-1-nitropropan-2-ol typically involves the introduction of fluorine atoms and a nitro group into a propane molecule. One common method involves the reaction of 1,1-difluoropropane with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the introduction of the nitro group. Industrial production methods may involve large-scale reactions using specialized equipment to ensure safety and efficiency.

Chemical Reactions Analysis

1,1-Difluoro-1-nitropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and fluorinated derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1,1-difluoro-1-aminopropan-2-ol.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Difluoro-1-nitropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which 1,1-Difluoro-1-nitropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins, affecting their activity. The nitro group can participate in redox reactions, influencing cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,1-Difluoro-1-nitropropan-2-ol can be compared with other similar compounds, such as:

    1,1-Difluoro-2-nitroethane: Similar in structure but with a shorter carbon chain.

    1,1-Difluoro-3-nitropropan-2-ol: Similar but with the nitro group positioned differently.

    1,1-Difluoro-1-aminopropan-2-ol: A reduced form with an amine group instead of a nitro group. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

10564-78-0

Molecular Formula

C3H5F2NO3

Molecular Weight

141.07 g/mol

IUPAC Name

1,1-difluoro-1-nitropropan-2-ol

InChI

InChI=1S/C3H5F2NO3/c1-2(7)3(4,5)6(8)9/h2,7H,1H3

InChI Key

MJNWDZVQMLOUJM-UHFFFAOYSA-N

Canonical SMILES

CC(C([N+](=O)[O-])(F)F)O

Origin of Product

United States

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